molecular formula C18H16N2O3 B2440806 6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione CAS No. 1676078-13-9

6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

Cat. No. B2440806
CAS RN: 1676078-13-9
M. Wt: 308.337
InChI Key: IUYOZVJDDLSNPM-UHFFFAOYSA-N
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Description

The compound “6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione” is a quinazoline derivative . Quinazoline derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities .


Synthesis Analysis

An efficient method has been developed for the synthesis of various 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives. This involves a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as an efficient catalyst in ethanol under reflux .


Molecular Structure Analysis

Quinazoline derivatives are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules. They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .


Chemical Reactions Analysis

A series of twenty-nine new quinazoline-2,4-dione compounds were synthesized and their IC 50 values for binding toward sphingosine-1-phosphate receptor 2 (S1PR2) were determined using a [32P]S1P binding assay .


Physical And Chemical Properties Analysis

The 1HNMR spectrum of the main quinazoline represents multiple signals in the aromatic region δ 7–8 and two singlet signals for the two CH=N protons at δ 9–9.5 ppm .

Mechanism of Action

Seven compounds exhibit high S1PR2 binding potencies (IC 50 values < 50 nM) and four of these new compounds have IC 50 values (<10 nM) of 6.3, 5.7, 4.8, and 2.6 nM, and are highly selective for S1PR2 over other S1PR subtypes, S1PR1, 3, 4, and 5 .

Future Directions

Further explorations of this class of S1PR2 PET tracers in peripheral tissue diseases are underway . The study of the synthesis and application of fusing two combinations of isoindolo-quinazolinone derivatives requires scientists’ attention in recent years .

properties

IUPAC Name

6-(2-methoxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-23-11-10-19-16-12-6-2-3-7-13(12)18(22)20(16)15-9-5-4-8-14(15)17(19)21/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYOZVJDDLSNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

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